2-[(2-Fluorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
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Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Mechanism of Action
Future Directions
Properties
CAS No. |
878413-58-2 |
---|---|
Molecular Formula |
C18H18FN5O2 |
Molecular Weight |
355.373 |
IUPAC Name |
2-[(2-fluorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C18H18FN5O2/c1-10-11(2)24-14-15(20-17(24)21(10)3)22(4)18(26)23(16(14)25)9-12-7-5-6-8-13(12)19/h5-8H,9H2,1-4H3 |
InChI Key |
GDLBCNLZBOYBLN-UHFFFAOYSA-N |
SMILES |
CC1=C(N2C3=C(N=C2N1C)N(C(=O)N(C3=O)CC4=CC=CC=C4F)C)C |
solubility |
not available |
Origin of Product |
United States |
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